molecular formula C21H18ClNO3S B11475699 7-{2-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one

7-{2-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one

Cat. No.: B11475699
M. Wt: 399.9 g/mol
InChI Key: RCBAKNAJPDQLRS-UHFFFAOYSA-N
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Description

7-{2-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one is a complex organic compound with a molecular formula of C20H16ClNO2S This compound is characterized by its unique structure, which includes a thienopyridine core, a chlorobenzyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{2-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thienopyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thienopyridine core.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced through a nucleophilic substitution reaction, where a suitable chlorobenzyl halide reacts with the thienopyridine intermediate.

    Attachment of the Methoxyphenyl Group: The final step involves the etherification of the intermediate with a methoxyphenyl derivative to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

7-{2-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

7-{2-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for various diseases.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-{2-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 7-{2-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one stands out due to its unique combination of functional groups and structural features

Properties

Molecular Formula

C21H18ClNO3S

Molecular Weight

399.9 g/mol

IUPAC Name

7-[2-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-6,7-dihydro-4H-thieno[3,2-b]pyridin-5-one

InChI

InChI=1S/C21H18ClNO3S/c1-25-18-8-4-6-14(15-11-19(24)23-17-9-10-27-21(15)17)20(18)26-12-13-5-2-3-7-16(13)22/h2-10,15H,11-12H2,1H3,(H,23,24)

InChI Key

RCBAKNAJPDQLRS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OCC2=CC=CC=C2Cl)C3CC(=O)NC4=C3SC=C4

Origin of Product

United States

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